Arugosin I

CAS No.:

Cat. No.: VC1953427

Molecular Formula: C20H20O5

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20O5 |

|---|---|

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 2-[2,6-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-3-hydroxy-5-methylbenzaldehyde |

| Standard InChI | InChI=1S/C20H20O5/c1-11(2)4-5-13-6-7-15(22)18(19(13)24)20(25)17-14(10-21)8-12(3)9-16(17)23/h4,6-10,22-24H,5H2,1-3H3 |

| Standard InChI Key | KGZNOUBMMQKVJS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC(=C2O)CC=C(C)C)O)C=O |

Introduction

Chemical Structure and Properties

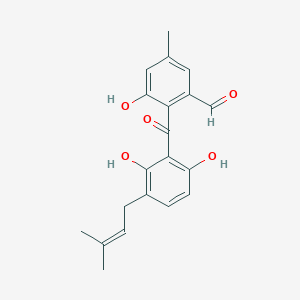

Arugosin I is structurally characterized as a benzophenone derivative with the systematic name 2-[2,6-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-3-hydroxy-5-methylbenzaldehyde . The molecule features two benzene rings connected by a carbonyl group, with specific substitution patterns that define its unique chemical identity. The first ring contains hydroxy groups at positions 2 and 6, and a prenyl (3-methylbut-2-enyl) group at position 3. The second ring is substituted with a formyl (aldehyde) group at position 2, a hydroxy group at position 3, and a methyl group at position 5 .

Physical and Chemical Characteristics

The compound has several key physical and chemical properties that are important for its identification and characterization:

| Property | Value |

|---|---|

| Molecular Formula | C20H20O5 |

| Molecular Weight | 340.40 g/mol |

| Monoisotopic Mass | 340.13107373 Da |

| CAS Number | 1029520-83-9 |

| SMILES Notation | CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC(=C2O)CC=C(C)C)O)C=O |

| InChI Key | KGZNOUBMMQKVJS-UHFFFAOYSA-N |

Arugosin I exhibits several physicochemical properties that influence its biological behavior and analytical characteristics. The compound has a calculated XLogP3-AA value of 4.5, indicating relatively high lipophilicity . It possesses three hydrogen bond donors and five hydrogen bond acceptors, with a topological polar surface area of 94.8 Ų . These properties are critical determinants of its potential for membrane permeability, absorption, and biological activity.

Structural Identifiers

For database retrieval and systematic identification, Arugosin I is associated with several external identifiers:

| Identifier Type | Value |

|---|---|

| PubChem CID | 24854386 |

| ChemSpider ID | 27023668 |

| Chemical Entities of Biological Interest (ChEBI) | CHEBI:198556 |

The compound can be precisely identified using its unique InChI string: InChI=1S/C20H20O5/c1-11(2)4-5-13-6-7-15(22)18(19(13)24)20(25)17-14(10-21)8-12(3)9-16(17)23/h4,6-10,22-24H,5H2,1-3H3 .

Natural Sources and Occurrence

Fungal Origins

Arugosin I has been reported in fungi of the genus Penicillium, representing an important group of secondary metabolites produced by these organisms . These compounds likely play roles in fungal ecology, possibly as chemical defense mechanisms or signaling molecules.

Plant Association

Interestingly, Arugosin I has also been reported in Aegiceras corniculatum, a mangrove plant species . This suggests that the compound may either be produced by endophytic fungi living within the plant tissues or potentially by the plant itself, although fungal origin is more probable given the nature of the compound.

Related Arugosin Compounds

Structural Diversity

Arugosin I belongs to a larger family of related compounds that share similar structural characteristics but differ in their substitution patterns, cyclization states, and biological properties. These related compounds provide context for understanding Arugosin I's chemical nature and potential biological functions.

Arugosin A

Arugosin A exists in two tautomeric forms: a hydroxy-aldehyde form and a lactol form. The hydroxy-aldehyde form has the molecular formula C25H28O6 and molecular weight 424.5 g/mol . Structurally more complex than Arugosin I, it contains an additional prenyl group, contributing to its higher molecular weight and potentially different biological properties .

Arugosin C

Arugosin C (C25H28O6) is an organic heterotetracyclic compound featuring a 1,12a-dihydrochromeno[4,5-bc]benzoxepin-7(2H)-one skeleton with specific substitutions including a hydroxy group at position 8, a 2-hydroxypropan-2-yl group at position 1, a methyl group at position 4, and a prenyl group at position 9 . Originally isolated from Aspergillus rugulosus, it has shown promising inhibitory activity against hepatitis C protease .

Recently Discovered Derivatives

Recent research has identified novel members of the arugosin family, including Arugosins O, P, and Q isolated from an endophytic fungus in the Xylariaceae family found in leaves of Lansium domesticum . Arugosin O is notable for being the first arugosin derivative featuring a geranyl unit instead of an isoprenyl substituent . Similarly, Arugosin P (C33H42O8) is distinctive for containing a farnesyl side chain, representing another structural innovation within this compound family .

Fungal Diversity and Arugosin Production

Various arugosins have been isolated from a diverse range of fungal species:

This diversity of fungal sources suggests that arugosin production is widespread across different fungal taxa, potentially indicating convergent evolution of these biosynthetic pathways or horizontal gene transfer events.

Biosynthetic Pathways

Arugosins, including Arugosin I, are biosynthetically derived from the polyketide pathway, which is common in fungi. These compounds are considered prenylated polyketides, with the prenylation step being particularly important for their structural diversity . In related xanthone biosynthesis, the enzyme XptB has been identified as catalyzing O-prenylation in the presence of dimethylallyl diphosphate .

The biosynthetic relationship between benzophenone derivatives (like Arugosin I) and xanthones has been noted in several studies. For instance, arugosins G and H are benzophenone derivatives that are biosynthetically related to certain xanthones . This relationship suggests that arugosins may serve as precursors or alternative products in fungal secondary metabolite pathways leading to xanthone formation.

Biological Activities

Cytotoxic Activities

Several arugosins have demonstrated cytotoxicity against human cancer cell lines. Arugosin K showed significant cytotoxicity against the Hela cervical cancer cell line with an IC50 value of 9.2 μM . Additionally, other compounds isolated from the same source showed cytotoxicity against Hela, HL-60 (human leukemia), and NB4 (acute promyelocytic leukemia) cell lines with IC50 values ranging from 9.2 to 21.7 μM .

In studies of marine-derived Emericella nidulans var. acristata, arugosins and related compounds were evaluated for antitumor activity. While an indole alkaloid from this source displayed the strongest antitumor activity against a panel of 36 human tumor cell lines (mean IC50 value of 5.5 μg/mL), certain arugosins showed moderate antitumor activity toward individual tumor cell lines .

Analytical Methods for Identification

Spectroscopic Characterization

The identification and structural elucidation of Arugosin I rely on several complementary spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the carbon skeleton and substitution patterns of Arugosin I. Both 1H and 13C NMR data, coupled with 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), are essential for complete structural characterization.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula and identifying characteristic fragmentation patterns of Arugosin I. The monoisotopic mass of 340.13107373 Da can be precisely measured using this technique .

UV-Visible Spectroscopy

UV-visible spectrophotometry provides characteristic absorption profiles that aid in the identification and purity assessment of Arugosin I during isolation and purification processes.

Chromatographic Methods

Isolation and purification of Arugosin I typically involve various chromatographic techniques:

-

Extraction of fungal material using appropriate solvents

-

Initial fractionation using liquid-liquid extraction or column chromatography

-

Further purification using techniques such as high-performance liquid chromatography (HPLC)

-

Final purity assessment using analytical HPLC or thin-layer chromatography (TLC)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume